![molecular formula C5H10ClN3 B2801318 4-Ethyl-1H-pyrazol-3-amine hydrochloride CAS No. 203061-99-8](/img/structure/B2801318.png)
4-Ethyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
“4-Ethyl-1H-pyrazol-3-amine hydrochloride” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a group of heterocyclic compounds that have a five-membered ring structure with two adjacent nitrogen atoms . They are known for their diverse pharmacological effects and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “4-Ethyl-1H-pyrazol-3-amine hydrochloride” is represented by the SMILES stringNC1=C(CC)C(C)=NN1.[H]Cl
. The InChI code for this compound is 1S/C6H11N3.ClH/c1-3-5-4(2)8-9-6(5)7;/h3H2,1-2H3,(H3,7,8,9);1H
. Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethyl-1H-pyrazol-3-amine hydrochloride” include its molecular weight of 161.63 and its solid form . The compound’s empirical formula is represented by the Hill Notation:C6H12ClN3
.
Scientific Research Applications
- Researchers have explored the antifungal potential of this compound. Its structure includes a pyrazole ring, which can interact with fungal enzymes or cell membranes, inhibiting their growth . Further studies could elucidate its mechanism and optimize its efficacy.
- In a study involving related indazole derivatives, electropositivity was found to enhance antifungal activity . Investigating the electrostatic interactions of 4-ethyl-1H-pyrazol-3-amine hydrochloride could provide insights into its biological effects.
- Pyrazole derivatives often exhibit kinase inhibitory properties. Researchers could explore whether this compound selectively inhibits specific kinases, potentially impacting cellular signaling pathways .
- 4-Ethyl-1H-pyrazol-3-amine hydrochloride can serve as a building block for synthesizing more complex molecules. For instance, it could react with other reagents to form fused heterocycles, such as 1H-furo[2,3-c]pyrazoles .
Antifungal Activity
Electrostatic Properties
Kinase Inhibition
Synthesis of Novel Compounds
Future Directions
Pyrazole-containing compounds, including “4-Ethyl-1H-pyrazol-3-amine hydrochloride”, continue to attract the interest of researchers due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Future research may focus on exploring new and improved applications of these compounds, as well as developing efficient and selective synthesis methods .
Mechanism of Action
Target of Action
4-Ethyl-1H-pyrazol-3-amine hydrochloride, a pyrazole derivative, has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating communicable diseases affecting millions of people worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the potent antileishmanial activity of a similar compound . The compound displayed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that 4-Ethyl-1H-pyrazol-3-amine hydrochloride may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle or metabolic pathways of leishmania and plasmodium species
Pharmacokinetics
The compound’s lipophilicity, a key determinant of adme properties, is reported to be high High lipophilicity often suggests good absorption and distribution characteristics, potentially leading to effective bioavailability
Result of Action
The result of the action of 4-Ethyl-1H-pyrazol-3-amine hydrochloride is the inhibition of the growth or survival of Leishmania and Plasmodium species . This leads to a reduction in the severity of leishmaniasis and malaria, respectively. The compound’s potent antileishmanial activity was demonstrated in vitro, with a superior antipromastigote activity compared to standard drugs .
properties
IUPAC Name |
4-ethyl-1H-pyrazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-4-3-7-8-5(4)6;/h3H,2H2,1H3,(H3,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNYKCKLCTYDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1H-pyrazol-3-amine hydrochloride |
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